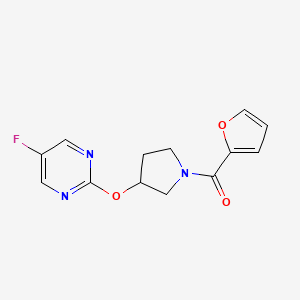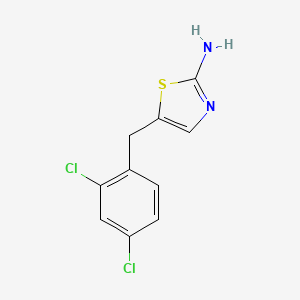
3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C27H23ClN4O2S and its molecular weight is 503.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A series of novel quinoline-pyrazoline-based compounds, including derivatives of the mentioned compound, have shown potent antimicrobial and antifungal activities. These compounds were synthesized and evaluated against various bacterial and fungal strains, demonstrating statistically significant results in combating microbial infections. Notably, some derivatives exhibited higher antifungal activity against specific strains than standard drugs like ketoconazole, suggesting their potential as effective antimicrobial agents (Ansari & Khan, 2017).
Antioxidant Efficiency
In the context of industrial applications, certain derivatives have been investigated for their antioxidant efficiency in lubricating greases. These studies, conducted using standard ASTM methods, indicated that the compounds could significantly reduce total acid number and oxygen pressure drop in lubricating greases, highlighting their potential as antioxidants in industrial settings (Hussein, Ismail, & El-Adly, 2016).
Antitubercular Properties
Microwave-assisted synthesis of novel quinolin-2(1H)-one-based pyrazoline hybrids has revealed moderate to good antitubercular activity against M. tuberculosis strains. These findings are supported by both in-vitro assays and in-silico studies, indicating that structural modifications in these compounds could further enhance their efficacy against tuberculosis (Pattanashetty, Hosamani, & Barretto, 2018).
Anti-inflammatory and Analgesic Properties
Investigations into the anti-inflammatory and analgesic properties of quinazolinone derivatives have revealed that certain compounds exhibit potential activity in these domains. These findings suggest that these derivatives could be further explored for their therapeutic benefits in treating inflammation and pain (Farag et al., 2012).
Synthesis and Evaluation of Novel Compounds
Research into the synthesis of new series of compounds incorporating the thiophene moiety has demonstrated promising anti-tumor agents. These compounds have been synthesized, characterized, and evaluated for their potential in inhibiting tumor cell growth, highlighting the versatility of quinoline-pyrazoline-based compounds in developing new therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).
Propiedades
Número CAS |
394239-20-4 |
|---|---|
Fórmula molecular |
C27H23ClN4O2S |
Peso molecular |
503.02 |
Nombre IUPAC |
5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C27H23ClN4O2S/c1-29-27(35)32-23(16-8-11-19(34-2)12-9-16)15-22(31-32)25-24(17-6-4-3-5-7-17)20-14-18(28)10-13-21(20)30-26(25)33/h3-14,23H,15H2,1-2H3,(H,29,35)(H,30,33) |
Clave InChI |
ZBFMDBHXSBZEMP-UHFFFAOYSA-N |
SMILES |
CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721977.png)
![Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2721978.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721983.png)
![2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate](/img/structure/B2721986.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)

![5-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721992.png)

![3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2721994.png)

